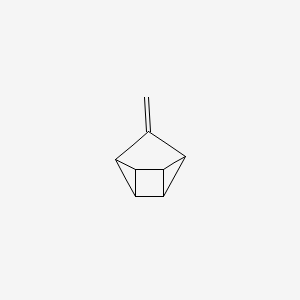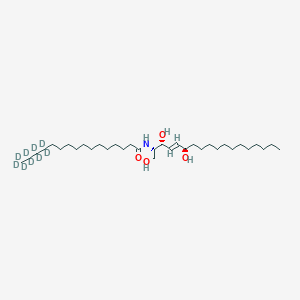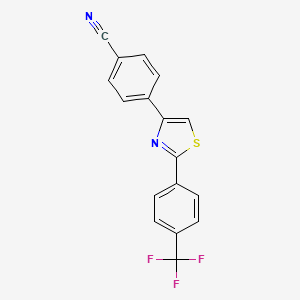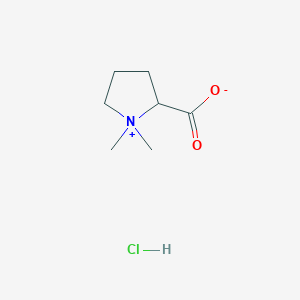
Tetracyclo(3.2.0.02,7.04,6)heptane, 3-methylene-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetracyclo(32002,704,6)heptane, 3-methylene- is a complex organic compound with the molecular formula C7H8 It is also known by other names such as quadricyclane This compound is characterized by its unique tetracyclic structure, which consists of four interconnected rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetracyclo(3.2.0.02,7.04,6)heptane, 3-methylene- typically involves the photochemical isomerization of norbornadiene. This process requires the presence of a photosensitizer, such as acetone, and ultraviolet light. The reaction proceeds as follows:
- Norbornadiene is dissolved in acetone.
- The solution is irradiated with ultraviolet light.
- The photochemical reaction leads to the formation of Tetracyclo(3.2.0.02,7.04,6)heptane, 3-methylene-.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
- Large-scale photochemical reactors equipped with ultraviolet light sources.
- Continuous flow systems to maintain a steady supply of reactants and efficient removal of products.
- Purification steps, such as distillation or chromatography, to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
Tetracyclo(3.2.0.02,7.04,6)heptane, 3-methylene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of less strained ring systems.
Substitution: The compound can undergo substitution reactions with halogens, such as chlorine or bromine, in the presence of a catalyst like iron(III) chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (chlorine or bromine) with iron(III) chloride as a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Less strained ring systems.
Substitution: Halogenated derivatives of the compound.
Aplicaciones Científicas De Investigación
Tetracyclo(3.2.0.02,7.04,6)heptane, 3-methylene- has several applications in scientific research:
Chemistry: Used as a model compound to study strained ring systems and their reactivity.
Biology: Investigated for its potential as a photoactive molecule in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its unique structure.
Industry: Utilized in the development of advanced materials, such as polymers with enhanced mechanical properties.
Mecanismo De Acción
The mechanism by which Tetracyclo(3.2.0.02,7.04,6)heptane, 3-methylene- exerts its effects is primarily related to its strained ring system. The high strain energy makes the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the type of reaction it undergoes.
Comparación Con Compuestos Similares
Similar Compounds
Norbornadiene: A precursor in the synthesis of Tetracyclo(3.2.0.02,7.04,6)heptane, 3-methylene-.
Quadricyclane: Another name for Tetracyclo(3.2.0.02,7.04,6)heptane, 3-methylene-.
Bicyclo[2.2.1]heptane: A related compound with a similar ring structure but fewer rings.
Uniqueness
Tetracyclo(3.2.0.02,7.04,6)heptane, 3-methylene- is unique due to its highly strained tetracyclic structure, which imparts significant reactivity and potential for various applications. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in both research and industrial settings.
Propiedades
Número CAS |
38898-42-9 |
|---|---|
Fórmula molecular |
C8H8 |
Peso molecular |
104.15 g/mol |
Nombre IUPAC |
3-methylidenetetracyclo[3.2.0.02,7.04,6]heptane |
InChI |
InChI=1S/C8H8/c1-2-3-5-6(3)8-4(2)7(5)8/h3-8H,1H2 |
Clave InChI |
IZMSINAXDCVVQY-UHFFFAOYSA-N |
SMILES canónico |
C=C1C2C3C2C4C3C41 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[[4-fluoro-3-(2-propan-2-yl-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carbonyl)phenyl]methyl]-2H-phthalazin-1-one](/img/structure/B11936634.png)


![(1R,3S)-5-[2-[(1R,3aS,7aR)-1-[(2R,3E,5E)-7-ethyl-7-hydroxynona-3,5-dien-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B11936653.png)



![N-hydroxy-4-[[4-[4-(pyrrolidin-1-ylmethyl)phenyl]triazol-1-yl]methyl]benzamide](/img/structure/B11936684.png)



![Diisopropyl 11-(4-chlorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11936711.png)
![2,6-dichloro-N-[4-chloro-3-(8-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]pyridine-3-carboxamide](/img/structure/B11936716.png)
